molecular formula C8H11ClN2O2 B8263752 Methyl 3-butylnonanoate

Methyl 3-butylnonanoate

Cat. No.: B8263752
M. Wt: 202.64 g/mol
InChI Key: IWYLKLAUKYKFDE-UHFFFAOYSA-N
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Description

Methyl 3-butylnonanoate is a branched ester compound of significant interest in the development of advanced lubricants and base oils. Its specific molecular structure contributes to leading characteristics such as low viscosity , which is a critical property in the formulation of next-generation synthetic engine oils and transmission fluids aimed at improving fuel economy . Research into its synthesis often involves catalytic processes like the methoxycarbonylation of alpha-olefin dimers (methylenealkanes), positioning it within the valuable Group 5 category of ester oil basestocks . This makes it a promising subject for studies focused on resource saving, waste minimization, and improving the environmental safety profile of industrial chemical processes . When handled in a research setting, this compound offers a pathway to creating materials with excellent rheological behavior and high stability . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 5-chloro-1-ethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-11-7(9)6(5-10-11)8(12)13-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYLKLAUKYKFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic Systems

Methyl 3-butylnonanoate is synthesized via the methoxycarbonylation of hex-1-ene dimers (methylenealkanes), which are byproducts of α-olefin oligomerization. The reaction involves the insertion of carbon monoxide into the C=C bond of the methylenealkane, followed by methanolysis to form the ester. The general reaction scheme is:

C12H24(methylenealkane)+CO+CH3OHcatalystCH3O2C(CH2)3C4H9+byproducts\text{C}{12}\text{H}{24} (\text{methylenealkane}) + \text{CO} + \text{CH}3\text{OH} \xrightarrow{\text{catalyst}} \text{CH}3\text{O}2\text{C}(\text{CH}2)3\text{C}4\text{H}_9 + \text{byproducts}

Palladium-based catalysts, such as bis(acetylacetonato)palladium(II) (Pd(acac)₂), are commonly employed due to their high activity and selectivity. Ligands like 1,2-bis[di(tert-butyl)phosphinomethyl]benzene enhance catalytic performance by stabilizing the active palladium species and mitigating side reactions.

Table 1: Catalytic Systems for Methoxycarbonylation

CatalystLigandTemperature (°C)Pressure (bar)Yield (%)Selectivity (%)
Pd(acac)₂1,2-bis[di(t-Bu)phosphinomethyl]benzene1005.192.194
Ni(CO)₄Thiourea15–351.085*80*

*Data extrapolated from analogous systems.

Optimization of Reaction Conditions

Key parameters influencing the reaction include:

  • Temperature : Elevated temperatures (80–100°C) favor faster reaction rates but risk catalyst decomposition.

  • Pressure : CO pressures of 5–10 bar balance reactivity and safety.

  • Solvent : Methanol serves as both reactant and solvent, simplifying product isolation.

In a representative procedure, a stainless steel autoclave charged with hex-1-ene dimer, Pd(acac)₂ (0.038 mol%), ligand (0.13 mol%), and methanesulfonic acid in methanol achieves 92.1% yield of this compound at 100°C and 5.1 bar CO pressure. The branched-to-linear product ratio (94:6) underscores the ligand’s role in directing regioselectivity.

Esterification of 3-Butylnonanoic Acid

Acid-Catalyzed Esterification

An alternative route involves esterifying 3-butylnonanoic acid with methanol using Brønsted or Lewis acid catalysts:

C8H17COOH+CH3OHH+CH3O2C(CH2)3C4H9+H2O\text{C}8\text{H}{17}\text{COOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{CH}3\text{O}2\text{C}(\text{CH}2)3\text{C}4\text{H}9 + \text{H}2\text{O}

Cation exchange resins (e.g., Amberlyst 15) offer advantages such as reusability and mild conditions (60–80°C). Kinetic studies reveal a second-order dependence on acid and alcohol activities, with an activation energy of 47.6 kJ/mol.

Table 2: Esterification Performance with Heterogeneous Catalysts

CatalystTemperature (°C)Molar Ratio (MeOH:Acid)Conversion (%)
Amberlyst 15603:175
H₂SO₄805:188

Challenges in Carboxylic Acid Availability

The limited commercial availability of 3-butylnonanoic acid necessitates its prior synthesis via hydroformylation or oxidation of alkenes, adding steps and cost. This makes esterification less favorable compared to direct methoxycarbonylation.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Methoxycarbonylation : Superior atom economy (100% theoretical yield) and one-step synthesis make it industrially preferred.

  • Esterification : Requires pre-formed acid, increasing complexity and waste .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-butylnonanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of carboxylic acids or ketones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.

Major Products:

Scientific Research Applications

Methyl 3-butylnonanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-butylnonanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways. The compound’s long carbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 3-Butylnonanoate and Analogous Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Viscosity at 100°C (cSt) Key Applications
This compound C14H28O2 228.37 0.98 Low-viscosity oil research
Methyl 3-methylbutanoate C6H12O2 116.16 Not reported Flavors, fragrances
3-Methyl-3-butenyl isovalerate C10H18O2 170.25 Not reported Essential oils (e.g., Amyris diatrypa)
Methyl laurate (Dodecanoic acid, methyl ester) C13H26O2 214.34 ~2.5–3.0* Biofuels, surfactants
3-Hydroxy-1-methylpropyl nonanoate C13H26O3 230.34 Not reported Specialty chemicals

*Estimated based on typical linear ester viscosity trends.

Key Observations:

Branching vs. Linear Chains: this compound’s branching reduces viscosity compared to linear esters like methyl laurate. Linear esters exhibit higher viscosity due to stronger van der Waals interactions . For example, methyl laurate (C13) has a viscosity ~2.5–3.0 cSt at 100°C, significantly higher than this compound (C14) at 0.98 cSt .

Functional Group Impact: Esters with hydroxyl groups (e.g., 3-hydroxy-1-methylpropyl nonanoate) or fluorinated substituents (e.g., methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate, C14H17F3N2O4) exhibit specialized properties. These include enhanced polarity for pharmaceutical intermediates or agrochemicals but higher molecular weights (e.g., 334.29 g/mol for the trifluoromethyl derivative) .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis protocols for Methyl 3-butylnonanoate, and how do reaction conditions influence yield?

  • Methodological Guidance : Synthesis typically involves esterification of 3-butylnonanoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Optimize molar ratios (e.g., 1:5 acid-to-alcohol) and reflux duration (6–12 hours) to maximize yield. Purification via fractional distillation or column chromatography is advised to isolate the ester from unreacted precursors . Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

Q. How can researchers validate the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to reference spectra for methyl ester protons (~3.6 ppm, singlet) and carbonyl carbons (~170 ppm).
  • GC-MS : Use splitless injection with a polar capillary column (e.g., DB-WAX) to confirm retention time and molecular ion ([M⁺] at m/z 214).
  • FTIR : Identify ester carbonyl stretching (~1740 cm⁻¹) and C-O-C asymmetric vibrations (~1240 cm⁻¹) .

Q. What safety protocols are critical when handling this compound, given limited toxicological data?

  • Safety Measures :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact.
  • Store in airtight containers away from oxidizers.
  • Dispose of waste via licensed hazardous waste services, adhering to local regulations.
    • Note: Analogous methyl esters (e.g., Methyl butanoate) lack comprehensive toxicity profiles; assume acute toxicity and implement spill containment protocols .

Advanced Research Questions

Q. How can computational modeling predict this compound’s physicochemical properties, and what limitations exist?

  • Computational Strategies :

  • Use quantum mechanical calculations (DFT/B3LYP) to estimate dipole moments, solubility parameters, and logP values.
  • Validate predictions against experimental data (e.g., melting point, hydrophobicity).
    • Limitations : Force fields may poorly capture long-chain ester interactions; experimental validation is essential .

Q. What experimental designs address contradictions in this compound’s reactivity across studies?

  • Resolution Strategies :

  • Replicate studies under controlled conditions (temperature, solvent purity).
  • Perform kinetic studies to isolate competing reaction pathways (e.g., hydrolysis vs. oxidation).
  • Use statistical tools (ANOVA, p < 0.05) to assess data variability and significance .

Q. How can ecological risk assessments be conducted for this compound despite data gaps in biodegradation and toxicity?

  • Assessment Framework :

  • Apply read-across methods using structurally similar esters (e.g., Methyl tetradecanoate) to estimate persistence or bioaccumulation.
  • Conduct Daphnia magna acute toxicity assays (48h EC₅₀) as a preliminary ecotoxicological screen.
    • Note: Prioritize OECD 301F biodegradability testing to fill data gaps .

Data Presentation and Reporting

Q. What guidelines ensure rigorous reporting of this compound’s experimental data?

  • Best Practices :

  • Report numerical data to 3 significant figures, aligning with instrumental precision (e.g., ±0.001 g for mass measurements).
  • Define statistical thresholds (e.g., p < 0.01) when claiming significance.
  • Avoid ambiguous terms like “high yield”; instead, state exact percentages (e.g., 78% ± 2%) .

Comparative Research Questions

Q. How does this compound’s stability under acidic conditions compare to shorter-chain methyl esters?

  • Experimental Approach :

  • Perform accelerated stability testing (40°C/75% RH) in HCl/NaOH solutions (pH 1–13).
  • Monitor degradation via HPLC and compare half-lives to Methyl hexanoate or Methyl decanoate.
    • Hypothesis: Longer alkyl chains may confer greater resistance to hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-butylnonanoate
Reactant of Route 2
Methyl 3-butylnonanoate

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